molecular formula C13H18F3N B3293124 (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine CAS No. 884603-39-8

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine

Cat. No.: B3293124
CAS No.: 884603-39-8
M. Wt: 245.28 g/mol
InChI Key: UYCLWAPCXBUSGP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine is an organic compound with the molecular formula C12H16F3N. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act on various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]pentylamine: Similar structure but with a fluorine atom instead of a methyl group.

    (1R)-1-[4-(Trifluoromethyl)phenyl]pentylamine hydrochloride: The hydrochloride salt form of the compound

Uniqueness

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to the presence of both a trifluoromethyl group and a methyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

(1R)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLWAPCXBUSGP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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